molecular formula C6H9N3O B1320687 1-(3-Methoxypyridin-2-YL)hydrazine CAS No. 210992-34-0

1-(3-Methoxypyridin-2-YL)hydrazine

Cat. No. B1320687
M. Wt: 139.16 g/mol
InChI Key: PCGPJDDXEJWUMZ-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a stirred solution of (3-methoxypyridin-2-yl)hydrazine (2.7 g, 19.4 mmol) in THF (70 mL) was added 1,1′-carbonyldiimidazole (15.75 g, 90.1 mmol) at RT. After 16 hours, the resultant solid was collected by filtration and washed with THF. The solid was dissolved in a mixture of MeOH (120 mL) and water (20 mL) and stirred at RT for 10 minutes before evaporating to dryness. The resultant residue was subjected to flash chromatography (SiO2, gradient 3 to 5% MeOH in CHCl3) to afford the title compound (2.81 g, 88%) as a white solid. LCMS (Method A): RT=2.08 min, [M+H]+=166.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH:9][NH2:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[C:11](N1C=CN=C1)(N1C=CN=C1)=[O:12]>C1COCC1>[CH3:1][O:2][C:3]1[C:4]2[N:5]([C:11](=[O:12])[NH:10][N:9]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
COC=1C(=NC=CC1)NN
Name
Quantity
15.75 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with THF
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in a mixture of MeOH (120 mL) and water (20 mL)
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=2N(C=CC1)C(NN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.